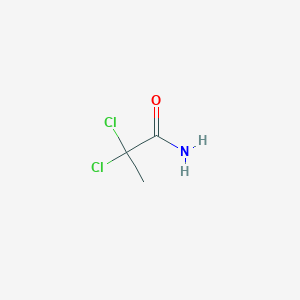

2,2-dichloroPropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H5Cl2NO |

|---|---|

Molecular Weight |

141.98 g/mol |

IUPAC Name |

2,2-dichloropropanamide |

InChI |

InChI=1S/C3H5Cl2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7) |

InChI Key |

QTPKDDZMDOCKAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Properties of 2,2-Dichloropropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-dichloropropanamide is scarce in publicly available literature. This guide provides a theoretical and predictive overview based on the known properties of its precursor, 2,2-dichloropropanoic acid (dalapon), general principles of organic chemistry, and spectroscopic data of analogous compounds. All quantitative data presented are estimations and should be verified through experimental analysis.

Introduction

This compound is a halogenated amide derivative of propanoic acid. While its parent compound, 2,2-dichloropropanoic acid (commonly known as dalapon), is a well-documented herbicide, the amide derivative has received significantly less attention in scientific literature. This guide aims to consolidate the theoretical properties of this compound, offering a predictive baseline for researchers interested in its synthesis, characterization, and potential biological activities. The information herein is intended to serve as a foundational resource to stimulate further experimental investigation into this compound.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties of this compound are estimated based on the known properties of 2,2-dichloropropanoic acid and general trends observed in the conversion of carboxylic acids to primary amides.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₃H₅Cl₂NO | |

| Molecular Weight | 142.00 g/mol | |

| Appearance | Likely a white to off-white solid at room temperature. | Amides generally have higher melting points than their corresponding carboxylic acids due to stronger intermolecular hydrogen bonding. |

| Melting Point | Higher than the melting point of 2,2-dichloropropanoic acid (liquid at room temp.). | |

| Boiling Point | Significantly higher than 2,2-dichloropropanoic acid (190 °C). | Amides are less volatile than their parent carboxylic acids. |

| Solubility | Likely soluble in water and polar organic solvents like ethanol and acetone. | The amide group can participate in hydrogen bonding, enhancing water solubility. |

| LogP | Lower than 2,2-dichloropropanoic acid. | The amide group is more polar than the carboxylic acid group, which would decrease the octanol-water partition coefficient. |

Synthesis of this compound

While a specific, optimized synthesis for this compound has not been reported, it can be plausibly synthesized from its carboxylic acid precursor, 2,2-dichloropropanoic acid, using standard amidation methods. Two common and effective protocols are outlined below.

Experimental Protocol 1: Thionyl Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with ammonia to form the amide.

Materials:

-

2,2-dichloropropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Ammonia (gas or concentrated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloropropanoic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent like DCM followed by the addition of thionyl chloride (typically 1.1-1.5 equivalents).

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for 1-3 hours to ensure complete formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

The crude 2,2-dichloropropanoyl chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM).

-

The solution of the acyl chloride is then slowly added to a cooled (0 °C) and stirred solution of excess concentrated aqueous ammonia or bubbled with ammonia gas.

-

The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol 2: Carbodiimide Coupling Method

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct amidation of the carboxylic acid with an ammonia source.[1][2][3][4]

Materials:

-

2,2-dichloropropanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Ammonium chloride (NH₄Cl)

-

A suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,2-dichloropropanoic acid in an anhydrous polar aprotic solvent like DMF or DCM in a round-bottom flask.

-

Add ammonium chloride (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.

-

The filtrate is then typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be performed by recrystallization or column chromatography.

Predicted Spectroscopic Properties

The following are predicted key features of the spectroscopic data for this compound based on the expected functional groups.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amide, two distinct N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[5][6][7] These bands may appear broad due to hydrogen bonding.

-

C=O Stretching (Amide I band): A strong absorption band is predicted to appear in the range of 1630-1680 cm⁻¹.[5][8] The exact position will be influenced by the electronic effects of the adjacent dichlorinated carbon.

-

N-H Bending (Amide II band): A band of medium intensity is expected around 1590-1650 cm⁻¹.[9]

-

C-Cl Stretching: One or more strong bands are anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-NH₂ Protons: The two protons of the primary amide group are expected to appear as a broad singlet or two separate broad signals in the range of 5.0-8.5 ppm.[10][11][12][13][14] Their chemical shift can be highly dependent on the solvent and concentration.

-

-CH₃ Protons: The three protons of the methyl group will likely appear as a singlet in the range of 2.0-2.5 ppm. The presence of two adjacent chlorine atoms will cause a downfield shift compared to a typical methyl group in a propanamide backbone.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): The carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 175 ppm.

-

Dichlorinated Carbon (-CCl₂-): This quaternary carbon will likely appear in the range of 70-90 ppm. The two electronegative chlorine atoms will cause a significant downfield shift.

-

Methyl Carbon (-CH₃): The methyl carbon is predicted to be in the range of 30-40 ppm, shifted downfield due to the adjacent dichlorinated carbon.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (141.97 g/mol for the most abundant isotopes). The isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M⁺+2, and M⁺+4) will be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways for primary amides include:

-

Alpha-cleavage, leading to the loss of the methyl group or the C(Cl)₂CH₃ group.

-

Cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon.

-

A base peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, is a characteristic feature of many primary amides.[15]

-

Predicted Biological Activity and Toxicity

There is no direct biological data for this compound. However, some predictions can be made based on related compounds.

-

Herbicidal Activity: Given that its parent compound, dalapon, is a herbicide, it is plausible that this compound may exhibit some herbicidal properties. The mode of action could be similar, involving inhibition of pantothenate synthetase, or it could be metabolized in plants to release the active dalapon.

-

Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity. Studies on other chlorinated amides suggest the potential for cytotoxicity.[16] The presence of the dichloromethyl group could make the compound a potential alkylating agent, which is a common mechanism of toxicity. However, without experimental data, any discussion of its toxicity remains speculative. Further toxicological studies would be necessary to assess its safety profile.

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical flow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a theoretical framework for the properties of this compound. While direct experimental data is lacking, the predictions for its physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures offer a valuable starting point for researchers. The potential for biological activity, given its relationship to dalapon, warrants further investigation. It is hoped that this guide will encourage and facilitate future experimental studies to fully characterize this compound and explore its potential applications.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Difference between <sup>1</sup>H NMR signals of primary amide protons as a simple spectral index of the amide intramole… [ouci.dntb.gov.ua]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength | Semantic Scholar [semanticscholar.org]

- 13. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vaia.com [vaia.com]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Predicted NMR Spectra of 2,2-Dichloropropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2,2-dichloropropanamide. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and visual representations to facilitate a deeper understanding of the molecule's structural characteristics.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the amide group.

| Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ | 2.45 | Singlet | 3H |

| -NH₂ | 7.35, 7.65 | Broad Singlets | 2H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound reveals three signals corresponding to the three carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups and halogen atoms.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -C H₃ | 33.5 |

| -C Cl₂- | 85.0 |

| -C O-NH₂ | 169.5 |

Experimental Protocols

While the data presented here is predicted, a standard experimental protocol for the acquisition of NMR spectra for a small organic molecule like this compound would typically involve the following steps:

Sample Preparation:

-

Dissolution: Approximately 5-25 mg of the solid this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent is critical to avoid interference from protonated solvent signals in the ¹H NMR spectrum.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][3]

-

Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0.00 ppm for calibrating the chemical shift scale.[1]

Data Acquisition:

-

Instrumentation: The NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

-

¹H NMR Parameters:

-

Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.[4]

-

Acquisition Time: The acquisition time is generally set between 2 to 4 seconds.[5]

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.[5]

-

Pulse Width: A 90° pulse is commonly used for quantitative analysis.[5]

-

-

¹³C NMR Parameters:

-

Spectral Width: The spectral width for ¹³C NMR is significantly larger, typically ranging from 0 to 220 ppm.[6][7]

-

Acquisition Time: An acquisition time of 1 to 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is required to obtain a spectrum with an adequate signal-to-noise ratio.[8]

-

Proton Decoupling: To simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE), the ¹H nuclei are typically decoupled from the ¹³C nuclei during acquisition.[8]

-

Predicted NMR Spectra and Molecular Structure Relationship

The following diagram illustrates the chemical structure of this compound and the logical relationship between its constituent atoms and the predicted NMR signals.

Caption: Molecular structure of this compound and its predicted NMR signals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

The Unseen Potential: A Technical Guide to the Biological Activity of Chlorinated Propanamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated propanamides, a class of organic compounds characterized by a propanamide backbone with one or more chlorine substituents, are emerging as a versatile scaffold in medicinal chemistry and agrochemicals. Their inherent reactivity, attributed to the electrophilic nature of the carbon-chlorine bond, allows for covalent interactions with biological macromolecules, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the known biological activities of chlorinated propanamides, focusing on their antimicrobial, enzyme inhibitory, and cytotoxic properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of N-substituted-2-chloroacetamides, a prominent subclass of chlorinated propanamides. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism of action often involves the alkylation of sulfhydryl groups in essential enzymes or proteins, leading to the disruption of cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of N-substituted-2-chloroacetamides against various microbial strains.

| Compound | Substituent (R) | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

| SP4 | 4-chlorophenyl | - | - | >4000 | - | [1] |

| SP5 | 4-bromophenyl | - | - | >4000 | - | [1] |

| SP6 | 4-fluorophenyl | - | - | - | - | [1] |

| A2 | 4-fluoro-3-nitrophenyl | - | - | - | - | [2] |

| Compound 13 | - | - | - | - | - | [3] |

Note: A comprehensive table would require extracting and compiling data from a wider range of literature.

Structure-Activity Relationships (SAR)

The antimicrobial activity of N-substituted chloroacetamides is significantly influenced by the nature and position of substituents on the aromatic ring. Key observations include:

-

Lipophilicity: Increased lipophilicity, often achieved through halogen substitution on the phenyl ring (e.g., chloro, bromo, fluoro), generally enhances antimicrobial activity. This is attributed to improved passage through the microbial cell membrane[1].

-

Substituent Position: The position of substituents on the phenyl ring can influence the compound's effectiveness against different types of microorganisms[1].

Enzyme Inhibition

The electrophilic nature of the chloroacetyl group makes chlorinated propanamides effective irreversible inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site. This covalent modification can lead to potent and prolonged inhibition.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

In the field of agrochemicals, chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs)[4]. VLCFAs are essential components of plant cuticular waxes and suberin.

-

Mechanism: Chloroacetamides act as irreversible inhibitors of VLCFA elongases, the key enzymes in the VLCFA biosynthesis pathway. The chloroacetyl group is believed to form a covalent bond with a cysteine residue in the active site of the condensing enzyme component of the elongase complex[5].

-

Quantitative Data: Some chloroacetamides exhibit potent inhibition of VLCFA formation, with 50% inhibition (IC50) observed at nanomolar concentrations[4][6]. For example, the pI50 (negative logarithm of the IC50) for the inhibition of the fatty acid elongase FAE1 by the chloroacetamide herbicide flufenacet was determined to be 7, corresponding to an IC50 of 100 nM[5].

Inhibition of Cysteine Proteases

Recent research has explored the potential of chloroacetamide derivatives as inhibitors of cysteine proteases, a class of enzymes involved in various physiological and pathological processes.

-

Mechanism: Chlorofluoroacetamide-based compounds have been developed as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for viral replication[7][8]. The inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme[8].

-

Quantitative Data: A synthesized chlorofluoroacetamide derivative, YH-6, demonstrated a potent inhibitory activity against 3CLpro with an IC50 value of 178 nM[7].

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected chlorinated propanamides against specific enzymes.

| Compound | Enzyme | IC50 (nM) | Reference |

| Flufenacet | Fatty Acid Elongase 1 (FAE1) | 100 | [5] |

| YH-6 | SARS-CoV-2 3CLpro | 178 | [7] |

Cytotoxicity

The biological activity of chlorinated propanamides extends to cytotoxic effects against various cell lines, particularly cancer cells. The mechanisms underlying this cytotoxicity are still under investigation but are thought to involve the induction of apoptosis through various signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The table below presents IC50 values for representative chlorinated propanamides against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 | [9] |

| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 | [9] |

| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 | [9] |

| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 | [9] |

| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 | [9] |

| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 | [9] |

Signaling Pathways

Understanding the signaling pathways affected by chlorinated propanamides is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Caption: Inhibition of VLCFA biosynthesis by chlorinated propanamides.

Covalent Inhibition of Cysteine Proteases

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,2-Dichloropropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropanamide is a halogenated amide of interest in various chemical and pharmaceutical research areas. Understanding its solubility in a range of organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other fields. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of handling and processing. This guide aims to provide a foundational understanding of the expected solubility of this compound and the means to quantify it.

Qualitative Solubility Profile of this compound

While quantitative data is sparse, a qualitative assessment of this compound's solubility can be inferred from its molecular structure and the general principles governing the solubility of amides.

Molecular Structure Analysis:

This compound possesses a polar amide functional group (-CONH₂) capable of acting as both a hydrogen bond donor and acceptor. It also contains a short alkyl chain with two chlorine atoms on the alpha-carbon. The presence of the polar amide group suggests potential solubility in polar organic solvents. However, the two chlorine atoms introduce significant steric hindrance and increase the molecule's lipophilicity, which will influence its interaction with different solvent types.

Expected Solubility in Various Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. Given the polar nature of the amide group, this compound is expected to exhibit good solubility in these solvents. Dichloromethane, in particular, is often a good solvent for chlorinated compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the presence of the polar amide functional group, this compound is expected to have low solubility in nonpolar solvents. The lipophilic chlorine atoms may slightly enhance solubility compared to a non-chlorinated analogue, but overall solubility is likely to be poor.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding between the solvent and the amide group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform | Good | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | Low to Poor | "Like dissolves like" principle; mismatch in polarity between the solute and solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent.

3.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

3.2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter (molarity).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizations

4.1. Factors Influencing Amide Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of an amide, such as this compound, in organic solvents.

Caption: Key factors influencing the solubility of amides.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general experimental workflow for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently prevalent in scientific literature, a qualitative understanding of its solubility profile can be established based on its chemical structure. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. The accompanying diagrams of influencing factors and experimental workflow serve as practical tools for designing and executing solubility studies. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

Stability of the Amide Bond in 2,2-Dichloropropanamide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of the amide bond in 2,2-dichloropropanamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the principal degradation pathways, including hydrolysis under various pH conditions, and potential thermal and enzymatic breakdown. While specific kinetic data for this compound is not extensively available in published literature, this guide leverages detailed studies on the closely related analogue, dichloroacetamide, to provide robust predictions of its stability profile. The guide includes detailed experimental protocols for conducting forced degradation studies in accordance with international guidelines, methods for synthesis, and quantitative data to inform stability-indicating analytical methods.

Introduction

The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals and industrial chemicals. Its inherent stability, derived from resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it a robust functional group. However, this stability can be significantly influenced by the electronic and steric nature of its substituents. In this compound, the presence of two electron-withdrawing chlorine atoms on the α-carbon is expected to have a profound impact on the reactivity and, consequently, the stability of the adjacent amide bond.

This guide explores the factors governing the stability of this compound, with a primary focus on its susceptibility to hydrolytic cleavage. Understanding these degradation pathways is critical for the development of stable formulations, predicting environmental fate, and establishing appropriate storage conditions.

Chemical Structure and Properties

This compound is a halogenated amide with the following chemical structure:

Caption: Chemical structure of this compound.

The key structural feature influencing its stability is the gem-dichloro group on the carbon atom alpha to the carbonyl. These strongly electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hydrolytic Stability

Hydrolysis is the principal pathway for the degradation of amides in aqueous environments. The reaction can be catalyzed by acid or base, or proceed at a slower rate under neutral conditions.

General Mechanism of Amide Hydrolysis

The hydrolysis of an amide bond involves the nucleophilic addition of water or a hydroxide ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to yield a carboxylic acid and an amine (or ammonia).

Caption: General mechanism of amide hydrolysis.

pH-Dependent Hydrolysis

The rate of amide hydrolysis is highly dependent on pH. For halogenated amides like this compound, both acid- and base-catalyzed pathways are significant. Extensive studies on dichloroacetamide, a close structural analog, provide valuable insights into the expected behavior of this compound.[1][2][3][4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis. This pathway typically involves direct cleavage of the amide bond.[1][2][3][4][5]

-

Neutral Hydrolysis: At neutral pH, hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.

The table below summarizes kinetic data for the hydrolysis of various dichloroacetamide herbicide safeners, which serve as a proxy for this compound.

| Compound | kacid (M-1h-1) | kbase (M-1h-1) | Half-life at pH 7 (days) | Reference |

| Benoxacor | 0.0028 | 500 | 55.0 | [1][2][3] |

| Dichlormid | Not Reported | 0.3 | Stable | [1][2][3] |

| Furilazole | 0.46 | 1.8 | Stable | [1][2][3] |

| AD-67 | Not Reported | 0.7 | Stable | [1][2][3] |

Note: The high reactivity of benoxacor under basic conditions is attributed to the electronic effects of its specific structure, which may not be directly transferable to this compound.[3] However, the general trend of significantly enhanced hydrolysis in basic media is expected to hold true.

Thermal Stability

The thermal stability of this compound is an important consideration for its synthesis, purification, and storage. While specific studies on this compound are lacking, research on other chlorinated amides and organic molecules provides a general understanding. Thermal decomposition of chlorinated organic compounds can lead to the formation of various products, including hydrogen chloride (HCl), carbon oxides, and nitrogen oxides.[6] In some cases, intramolecular cyclization or rearrangement reactions may occur. Studies on the thermal degradation of chlorinated herbicides have shown decomposition temperatures ranging from 125°C to 275°C in sealed ampules.[6]

Enzymatic Degradation

The amide bond of this compound can be a substrate for enzymatic hydrolysis, particularly by enzymes known as amidases (or acylamide amidohydrolases). These enzymes are widespread in microorganisms and play a role in the biodegradation of both natural and synthetic amides.[5][7]

Mechanism of Amidase Action

Amidases catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia.[5][7] Many amidases utilize a catalytic triad of amino acid residues (e.g., Ser-Ser-Lys or Cys-Glu-Lys) to facilitate the nucleophilic attack on the amide carbonyl.[8][9][10]

Caption: Simplified workflow of amidase-catalyzed hydrolysis.

The substrate specificity of amidases varies widely. Some have broad specificity for short-chain aliphatic amides, making it plausible that this compound could be a substrate for certain microbial amidases.[8][11][12]

Experimental Protocols

To experimentally determine the stability of this compound, a series of forced degradation (stress testing) studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, in line with ICH guidelines Q1A(R2).[1][2][3][4][13]

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2,2-dichloropropanoyl chloride with ammonia.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Dissolve 2,2-dichloropropanoyl chloride in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.[1][2][3][4][13]

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M to 1 M HCl. Incubate at room temperature and elevated temperatures (e.g., 60-80°C). Sample at various time points. |

| Base Hydrolysis | Dissolve this compound in 0.1 M to 1 M NaOH. Incubate at room temperature and elevated temperatures (e.g., 40-60°C). Sample at various time points. |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature. Sample at various time points. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-120°C). Also, heat a solution of the compound. Sample at various time points. |

| Photostability | Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control should be run in parallel. |

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products.

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common choice. A gradient elution may be necessary to resolve all components.

-

Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like an Orbitrap or Time-of-Flight (TOF), is crucial for the identification and structural elucidation of unknown degradation products.[1][2]

Conclusion

The stability of the amide bond in this compound is significantly influenced by the presence of the gem-dichloro group on the α-carbon. This structural feature enhances the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack, especially under basic conditions. While direct kinetic data for this compound is limited, studies on the closely related dichloroacetamide suggest that the compound will exhibit significant degradation under alkaline conditions, moderate degradation under strong acidic conditions, and relative stability at neutral pH. Thermal and enzymatic degradation are also plausible pathways that warrant consideration. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of this compound and for developing validated, stability-indicating analytical methods. This information is critical for ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijcrt.org [ijcrt.org]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Amidase - Wikipedia [en.wikipedia.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (Open Access) Aliphatic and enantioselective amidases: from hydrolysis to acyl transfer activity (2001) | D. Fournand | 96 Citations [scispace.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,2-Dichloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropanamide is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. Its reactivity is dictated by the distribution of electron density across the molecule, creating distinct electrophilic and nucleophilic centers. Understanding these reactive sites is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing new chemical entities with potential therapeutic applications. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical data and detailed experimental protocols.

Electrophilic and Nucleophilic Sites: A Detailed Analysis

The molecular structure of this compound features several key functional groups that determine its electronic properties: a carbonyl group (C=O), an amide linkage (-NH-), and a dichlorinated α-carbon (-CCl₂-). These groups create a landscape of varying electron density, defining the molecule's reactive centers.

Electrophilic Sites

The primary electrophilic, or electron-deficient, sites in this compound are the carbonyl carbon and the α-carbon.

-

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is a classic electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and imparting it with a partial positive charge (δ+).[1] This makes the carbonyl carbon susceptible to attack by nucleophiles. Protonation of the carbonyl oxygen under acidic conditions can further enhance the electrophilicity of the carbonyl carbon.[2]

-

α-Carbon (C-2): The carbon atom adjacent to the carbonyl group, known as the α-carbon, is rendered significantly electrophilic by the presence of two electron-withdrawing chlorine atoms. The inductive effect of the halogens strongly pulls electron density away from the α-carbon, creating a substantial partial positive charge. This makes the α-carbon a prime target for nucleophilic substitution reactions.

Nucleophilic Sites

The principal nucleophilic, or electron-rich, sites in this compound are the carbonyl oxygen and the amide nitrogen.

-

Carbonyl Oxygen (O=C): The oxygen atom of the carbonyl group possesses lone pairs of electrons and is a nucleophilic center. It is also the most basic site in the molecule. In amides, the carbonyl oxygen is generally considered to be more nucleophilic than the nitrogen atom.[3] This is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group through resonance, which reduces the electron density on the nitrogen.[4][5]

-

Amide Nitrogen (N-H): The nitrogen atom of the amide group also has a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is significantly diminished due to the resonance effect mentioned above.[6][7] The delocalization of the nitrogen's lone pair gives the C-N bond partial double bond character and reduces the availability of these electrons for donation. While less nucleophilic than the oxygen, the amide nitrogen can still participate in reactions under certain conditions, particularly after deprotonation to form a highly nucleophilic amide anion.

Molecular Structure and Reactivity Visualization

The distribution of electrophilic and nucleophilic character within this compound can be visualized through a molecular electrostatic potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

Quantitative Data

Computational studies on molecules with similar structures, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide valuable insights into the geometric and electronic properties of this compound. The following table summarizes key calculated bond lengths and angles, which are expected to be comparable to those in this compound.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C=O | 1.218 | |

| C-N | 1.365 | |

| C-C | 1.536 | |

| C-Cl (average) | 1.785 | |

| Bond Angles (º) | ||

| O=C-N | 124.3 | |

| O=C-C | 120.4 | |

| N-C-C | 115.2 | |

| Cl-C-Cl | 108.8 |

Note: These values are for 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and serve as an approximation for this compound.

Experimental Protocols

The following experimental protocols illustrate the synthesis of a related α,α-dichloroamide and a typical reaction showcasing the electrophilicity of the α-carbon.

Synthesis of 2,2-Dichloro-N-phenylpropanamide (A Representative α,α-Dichloroamide)

This procedure outlines the synthesis of an N-aryl substituted this compound, which follows a general method for amide bond formation.

Materials:

-

2,2-Dichloropropanoic acid

-

Aniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,2-dichloropropanoic acid (1 equivalent) in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours to form the corresponding acid chloride.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the crude 2,2-dichloropropanoyl chloride in anhydrous diethyl ether.

-

In a separate flask, dissolve aniline (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the aniline solution in an ice bath and slowly add the acid chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-N-phenylpropanamide.

-

The product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution at the α-Carbon: Synthesis of an α-Amino Amide

This protocol demonstrates the displacement of the chlorine atoms at the electrophilic α-carbon by a nucleophile, in this case, an amine, to form an α-amino amide.

Materials:

-

2,2-Dichloro-N-phenylpropanamide

-

Benzylamine

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,2-dichloro-N-phenylpropanamide (1 equivalent) in acetonitrile, add benzylamine (2.2 equivalents) and triethylamine (2.2 equivalents).

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride and excess benzylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the desired α-amino amide.

Logical Relationships and Signaling Pathways

The interplay between the different reactive sites of this compound dictates its chemical behavior. The following diagram illustrates the logical flow of reactivity.

Conclusion

This compound is a molecule with well-defined electrophilic and nucleophilic centers that govern its reactivity. The carbonyl carbon and the α-carbon are the primary sites for nucleophilic attack, while the carbonyl oxygen and, to a lesser extent, the amide nitrogen, serve as nucleophilic sites. A thorough understanding of this electronic landscape, supported by computational data and demonstrated through experimental protocols, is essential for leveraging the synthetic potential of this and related α,α-dihaloamides in the development of new chemical methodologies and bioactive compounds.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. sobereva.com [sobereva.com]

- 3. Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CCCBDB bond length model [cccbdb.nist.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Toxicological Assessment of 2,2-Dichloropropanamide: A Review Based on the Closely Related Analogue, Dalapon

Introduction

2,2-Dichloropropanamide belongs to the family of halogenated short-chain aliphatic amides. Due to the scarcity of toxicological information for this specific compound, this whitepaper focuses on the extensive data available for Dalapon, a widely used organochlorine herbicide. Dalapon is typically formulated as its sodium or magnesium salts.[1] This assessment summarizes the acute and chronic toxicity, and mechanism of action of Dalapon to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential toxicological profile of this compound.

Quantitative Toxicological Data for Dalapon

The acute and chronic toxicity of Dalapon has been evaluated in various animal models. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity of Dalapon

| Species | Route of Administration | LD50 | Reference |

| Male Rat | Oral | 9330 mg/kg | [1] |

| Female Rat | Oral | 7570 mg/kg | [1] |

| Female Rabbit | Oral | 3860 mg/kg | [1] |

| Female Guinea Pig | Oral | >4600 mg/kg | [1] |

| Chicken | Oral | 5660 mg/kg | [1] |

| Mallard | Dietary (5 days) | >5000 ppm | [1] |

| Ring-necked Pheasant | Dietary (5 days) | >5000 ppm | [1] |

| Japanese Quail | Dietary (5 days) | >5000 ppm | [1] |

| Bluegill | Aquatic (LC50) | 105 mg/L | [1] |

Table 2: Chronic Toxicity of Dalapon

| Species | Study Duration | NOAEL | Critical Effect | Reference |

| Albino Carworth Rat (Male) | 2 years | 15 mg/kg/day | Increased kidney-to-body weight ratio | [2] |

Experimental Protocols

Chronic Toxicity Study in Rats (Paynter et al., 1960)

The No Observed Adverse Effect Level (NOAEL) for chronic exposure to Dalapon was determined from a two-year feeding study.

-

Test Substance: Commercial grade Dalapon sodium salt.

-

Animal Model: Albino Carworth rats.

-

Group Size: 24 male and 24 female rats per group.

-

Dosage Groups:

-

Control group: 0 mg/kg body weight/day.

-

Low-dose group: 15 mg/kg body weight/day.

-

High-dose group: 50 mg/kg body weight/day.

-

-

Route of Administration: Ingestion via the diet.

-

Study Duration: 2 years.

-

Observations: The study monitored for changes in body weight, food consumption, clinical signs of toxicity, and mortality. At the end of the study, a complete necropsy was performed, and organ weights were recorded.

-

Critical Effect: A statistically significant increase in the kidney-to-body weight ratio was observed in male rats in the high-dose group (50 mg/kg-day).

-

Resulting NOAEL: Based on the absence of this effect at the lower dose, the NOAEL was established at 15 mg/kg/day.[2]

Mechanism of Action

Dalapon is recognized as a herbicide that functions by inhibiting lipid synthesis.[3][4] This mode of action is crucial for its herbicidal activity against grasses.

References

The Chemistry and Therapeutic Potential of Gem-Dichlorinated Amide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-dichlorinated amide compounds, characterized by the presence of a dichloromethylene group adjacent to an amide functionality, are emerging as a significant class of molecules in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of these compounds, with a particular focus on their potential as therapeutic agents. The unique electronic properties conferred by the gem-dichloro group can profoundly influence the chemical reactivity and biological activity of the parent amide, leading to promising candidates for drug development, particularly in the field of oncology.

Synthesis of Gem-Dichlorinated Amides

The primary route for the synthesis of N-substituted-2,2-dichloroacetamides involves the acylation of a primary or secondary amine with dichloroacetyl chloride. This reaction is typically carried out in a suitable solvent, such as dioxane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is presented below:

Caption: General synthesis of N-substituted-2,2-dichloroacetamides.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2,2-dichloroacetamides[1]

A solution of dichloroacetyl chloride (3 mmol) in 5 ml of dioxane is added dropwise to a mixture of the appropriate amine (3 mmol) and triethylamine (3 mmol) in 5 ml of dioxane. The resulting mixture is stirred for 15 minutes at room temperature and then heated to 70–80 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by appropriate methods, such as filtration and recrystallization.

Characterization and Quantitative Data

The synthesized gem-dichlorinated amide compounds are typically characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. The following tables summarize the key quantitative data for selected N-substituted-2,2-dichloroacetamides.

Table 1: Physicochemical and Spectroscopic Data for Selected 2,2-Dichloro-N-(thiazol-2-yl)acetamides[1]

| Compound ID | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | LCMS (ESI+) m/z |

| 3b | C₅H₄Cl₂N₂OS | 73 | 180–182 | 9.91 (s, 1H, NH), 6.44 (s, 1H, CH) | 177.5 (C=O), 172.7 (C-2), 70.3 (CH) | 213.0/215.0 [M+H]⁺ |

| 3d | C₁₁H₈Cl₂N₂OS | 79 | 111–113 | 13.08 (s, 1H, NH), 7.90 (d, 2H), 7.77 (s, 1H), 7.43 (t, 2H), 7.34 (t, 1H), 6.68 (s, 1H, CH) | 162.1 (C=O), 156.8, 149.5, 133.8, 128.7, 128.0, 125.7, 109.5, 65.8 (CH) | 287.0/289.0 [M+H]⁺ |

| 3f | C₁₁H₇Cl₃N₂OS | 75 | 128–122 | Not provided | Not provided | Not provided |

Biological Activity and Structure-Activity Relationships

Recent studies have highlighted the potential of N-phenyl-2,2-dichloroacetamide derivatives as anti-cancer agents. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines, with some analogues demonstrating higher potency than the lead compound, sodium dichloroacetate (DCA).

Anti-Cancer Activity

The anti-cancer activity of multi-substituted N-phenyl-2,2-dichloroacetamides has been evaluated against human non-small cell lung cancer (A549), human prostate cancer (PC-3), and human breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented in Table 2.

Table 2: In Vitro Anti-Cancer Activity (IC₅₀, µM) of Selected N-phenyl-2,2-dichloroacetamides[2]

| Compound | A549 | PC-3 | MCF-7 |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | 2.84 | 4.12 | 5.31 |

The results indicate that 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogues exhibit promising anti-cancer activity. Notably, N-(3,5-diiodophenyl)-2,2-dichloroacetamide displayed a potent inhibitory effect against the A549 cell line with an IC₅₀ of 2.84 µM and was found to induce apoptosis in these cancer cells.[1]

The proposed workflow for the design, synthesis, and evaluation of these anti-cancer agents is depicted in the following diagram:

References

A Guide to the Computational Modeling of 2,2-Dichloropropanamide: A Methodological Framework

Introduction

2,2-Dichloropropanamide is a halogenated amide of interest in various chemical contexts. Understanding its three-dimensional structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity, stability, and potential interactions in biological or material systems. Computational modeling, particularly through quantum chemical calculations, offers a powerful, non-experimental route to elucidate these characteristics at the molecular level.

This technical guide outlines a comprehensive methodological framework for the computational modeling of the this compound structure. In the absence of specific published data for this molecule, this document presents a standardized workflow and representative data based on established computational studies of similar chlorinated amide compounds. The protocols and data herein serve as a blueprint for researchers, scientists, and drug development professionals to conduct or interpret such an analysis.

Computational Methodology and Protocols

The primary approach for modeling small organic molecules like this compound is Density Functional Theory (DFT). This method provides a favorable balance between computational cost and accuracy. A typical protocol involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Experimental Protocol: DFT Analysis

-

Initial Structure Creation: The this compound molecule is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311G(d,p).[1] This level of theory is widely used for geometry and frequency calculations of organic molecules.[1] The optimization process continues until the forces on the atoms are negligible, and the structure represents a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311G(d,p)). This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It predicts the infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.[2]

-

-

Electronic Property Analysis: Further calculations can be performed on the optimized geometry to understand the electronic structure. This includes:

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, delocalization, and hyperconjugative interactions.[1]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]

-

Illustrative Data Presentation

The following tables present hypothetical but realistic quantitative data that would be expected from a B3LYP/6-311G(d,p) level of theory calculation for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C1-C2 | 1.54 Å |

| C2-C3 | 1.52 Å | |

| C1=O1 | 1.22 Å | |

| C1-N1 | 1.35 Å | |

| C2-Cl1 | 1.78 Å | |

| C2-Cl2 | 1.78 Å | |

| Bond Angles | O1=C1-N1 | 123.5° |

| O1=C1-C2 | 120.0° | |

| N1-C1-C2 | 116.5° | |

| C1-C2-C3 | 110.0° | |

| Cl1-C2-Cl2 | 109.5° | |

| Dihedral Angle | C3-C2-C1-O1 | 15.0° |

Table 2: Selected Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated (cm⁻¹) | Assignment |

| ν₁ | 3450 | N-H Asymmetric Stretch |

| ν₂ | 3350 | N-H Symmetric Stretch |

| ν₃ | 2980 | C-H Methyl Stretch |

| ν₄ | 1685 | C=O Amide I Stretch |

| ν₅ | 1560 | N-H Amide II Bend |

| ν₆ | 750 | C-Cl Stretch |

| ν₇ | 735 | C-Cl Stretch |

Table 3: Electronic Properties (Illustrative)

| Property | Value | Unit |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.55 | eV |

| HOMO-LUMO Gap (ΔE) | 6.70 | eV |

| Dipole Moment | 3.50 | Debye |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound.

References

A Predictive Investigation into the Thermal Decomposition of 2,2-Dichloropropanamide: A Technical Guide

Introduction

2,2-Dichloropropanamide is an organic compound featuring a propanamide backbone with two chlorine atoms on the alpha-carbon. Its thermal stability and decomposition products are of significant interest in fields such as chemical process safety, environmental science, and drug development, where understanding the degradation profile of halogenated organic molecules is crucial. Thermal decomposition can be initiated by high temperatures, and the resulting products can be influenced by factors such as the presence of oxygen, catalysts, and the physical state of the compound.

This technical guide outlines a proposed experimental approach for the analysis of this compound's thermal decomposition, predicts the likely decomposition products based on known reaction mechanisms of similar compounds, and presents these predictions in a structured format for researchers, scientists, and drug development professionals.

Proposed Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the recommended analytical technique for characterizing the thermal decomposition products of this compound.[1][2] This method involves the controlled thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.

2.1 Instrumentation:

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid and reproducible heating to a precise temperature.

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of polar and non-polar volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the identification and quantification of the separated decomposition products.

2.2 Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed into a quartz sample tube.

-

Pyrolysis: The sample tube is introduced into the pyrolyzer, which is then rapidly heated to the desired decomposition temperature (a typical starting range would be 300-900°C) and held for a short duration (e.g., 10-20 seconds). The pyrolysis is conducted in an inert atmosphere, such as helium, to prevent oxidation.

-

Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas. The GC oven temperature is programmed to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratios of the fragment ions are detected.

-

Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is used to identify the chemical structure of the corresponding compound by comparison with spectral libraries (e.g., NIST) and by interpretation of the fragmentation patterns.

Predicted Thermal Decomposition Products

The thermal decomposition of this compound is likely to proceed through a series of complex reactions, including elimination, radical chain reactions, and rearrangements. Based on the thermal behavior of similar chlorinated hydrocarbons and amides, the following products are predicted.

| Predicted Product | Chemical Formula | Molar Mass ( g/mol ) | Predicted Mass Spectral Fragments (m/z) |

| Hydrogen Chloride | HCl | 36.46 | 36, 38 |

| 2-Chloropropenenitrile | C₃H₂ClN | 87.52 | 87, 89, 52, 50 |

| 2,2-Dichloropropenenitrile | C₃HCl₂N | 121.96 | 121, 123, 86, 88 |

| Acetonitrile | C₂H₃N | 41.05 | 41, 40 |

| Dichloroacetonitrile | C₂HCl₂N | 109.94 | 109, 111, 74, 76 |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 75, 77, 50 |

| Carbon Monoxide | CO | 28.01 | 28 |

| Ammonia | NH₃ | 17.03 | 17, 16 |

| Various Chlorinated Hydrocarbons | CₓHᵧCl₂ | Variable | Variable |

Proposed Thermal Decomposition Pathway

The primary decomposition pathway for this compound is hypothesized to be initiated by the elimination of hydrogen chloride (HCl), a common thermal degradation route for chlorinated hydrocarbons. This initial step can be followed by further elimination, rearrangement, and fragmentation reactions.

Pathway Description:

-

Initial Elimination: The most probable initial step is the 1,2-elimination of a molecule of hydrogen chloride (HCl) from the this compound molecule to form a reactive intermediate.

-

Isomerization and Further Elimination: The resulting intermediate can undergo tautomerization and further elimination of water or HCl to form more stable products like 2-chloropropenenitrile.

-

Fragmentation: At higher temperatures, fragmentation of the carbon backbone is expected, leading to the formation of smaller molecules such as dichloroacetonitrile, chloroacetonitrile, and carbon monoxide.

-

Radical Reactions: Homolytic cleavage of the carbon-chlorine and carbon-carbon bonds can initiate radical chain reactions, leading to a wider array of chlorinated hydrocarbons and other byproducts.

Conclusion

While experimental data for the thermal decomposition of this compound is currently lacking, a predictive analysis based on the known chemistry of analogous compounds provides a valuable starting point for future research. The proposed Py-GC/MS methodology offers a robust framework for the identification and quantification of the thermal decomposition products. The predicted products, primarily resulting from elimination and fragmentation reactions, highlight the potential for the formation of toxic and corrosive substances such as hydrogen chloride and various chlorinated nitriles. Further experimental validation is essential to confirm these predictions and to fully elucidate the thermal decomposition profile of this compound.

References

A Technical Guide to the Discovery and Isolation of Novel Chlorinated Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel chlorinated amides from both natural sources and synthetic pathways. It is designed to offer researchers, scientists, and professionals in drug development a detailed resource on the methodologies and data associated with these promising bioactive compounds. The guide focuses on recently identified chlorinated 2,5-diketopiperazines from marine bacteria and novel amide derivatives from Piper betle var. nigra, alongside a synthetic protocol for N-chlorination of amides.

Novel Chlorinated 2,5-Diketopiperazines from Marine-Derived Bacteria

Recent explorations of marine microbial diversity have led to the discovery of novel chlorinated 2,5-diketopiperazines (DKPs). These compounds represent a class of cyclic dipeptides with a wide range of biological activities. A recent study detailed the isolation and characterization of three new chlorinated DKPs from bacterial strains residing in the sediments of the Eastern Mediterranean Sea.

Isolation of Chlorinated 2,5-Diketopiperazines

The isolation of these novel compounds involved a multi-step process beginning with the large-scale culture of selected marine bacterial strains.

Experimental Protocol: Isolation and Purification

-

Bacterial Cultivation: Five bacterial strains were cultivated in a liquid medium to generate sufficient biomass for chemical extraction.

-

Extraction: The culture broths were extracted with ethyl acetate to partition the organic-soluble metabolites.

-

Fractionation: The resulting organic extracts were subjected to vacuum liquid chromatography (VLC) on silica gel, followed by medium-pressure liquid chromatography (MPLC) to yield several fractions.

-

Purification: Final purification of the chlorinated DKPs was achieved through semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) using a C18 column.[1][2]

Experimental Workflow: Isolation of Chlorinated DKPs

Caption: Workflow for the isolation and characterization of chlorinated DKPs.

Characterization and Biological Activity

The structures of the novel chlorinated DKPs were elucidated using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Novel Chlorinated 2,5-Diketopiperazines

| Compound | Molecular Formula | Key NMR Signals (δ in ppm) | Mass Spectrometry (m/z) | UV λmax (nm) | IR (cm⁻¹) |

| Compound 15 | C₁₇H₁₉ClN₂O₂ | ¹H: 7.18, 7.03, 6.98 (aromatic); 4.21, 4.07 (methines) | [M+H]⁺ 321.1157 | 210, 254, 298 | 3400, 1680, 1650 |

| Compound 16 | C₁₇H₁₉ClN₂O₂ | ¹H: 7.18, 7.03, 6.98 (aromatic); 4.21, 4.07 (methines) | [M+H]⁺ 321.1157 | 210, 254, 298 | 3400, 1680, 1650 |

| Compound 31 | C₁₇H₁₉ClN₂O₂ | ¹H: 7.25-7.35 (aromatic); 4.35, 4.15 (methines) | [M+H]⁺ 321.1157 | 208, 252 | 3410, 1685, 1655 |

Note: Compounds 15 and 16 are diastereomers.[1][2]

The newly isolated chlorinated DKPs were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. However, the compounds were found to be inactive at the tested concentrations.[1][2]

Novel Amide Derivatives from Piper betle var. nigra

An investigation into the chemical constituents of Piper betle var. nigra leaves led to the isolation of two new amide derivatives, named piperenamide A and piperenamide B.

Isolation of Piperenamides

The isolation of these novel amides followed a standard natural product chemistry workflow.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and ground leaves of P. betle var. nigra were extracted with 70% ethanol at room temperature.

-

Fractionation: The crude ethanol extract was fractionated by vacuum liquid chromatography (VLC) on silica gel using a gradient of n-hexane, ethyl acetate, and methanol.

-

Purification: The fractions containing the target compounds were further purified by repeated column chromatography on silica gel and preparative Thin Layer Chromatography (TLC) to yield pure piperenamide A and B.[3][4][5]

Experimental Workflow: Isolation of Piperenamides

Caption: Workflow for the isolation and characterization of piperenamides.

Characterization and Antimicrobial Activity

The structures of piperenamide A and B were determined through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for Piperenamide A and B

| Compound | Molecular Formula | Key NMR Signals (δ in ppm) | Mass Spectrometry (m/z) | UV λmax (nm) | IR (cm⁻¹) |

| Piperenamide A | C₁₈H₂₃NO₃ | ¹H: 6.85, 6.75 (aromatic); 5.95 (olefinic) | [M+H]⁺ 302.1749 | 270, 241 | 3235, 1690, 1610, 1504, 1241 |

| Piperenamide B | C₁₇H₂₁NO₃ | ¹H: 6.83, 6.72 (aromatic); 5.98 (olefinic) | [M+H]⁺ 288.1567 | 270, 241 | 3235, 1690, 1610, 1504, 1241 |

The crude ethanol extract of P. betle var. nigra exhibited antimicrobial activity against Streptococcus mutans, Streptococcus sanguinis, and Candida albicans. However, the isolated piperenamide A and B did not show any antimicrobial activity up to a concentration of 0.02%.[3][4] This suggests that the observed activity of the crude extract may be due to other constituents or a synergistic effect.

Table 3: Antimicrobial Activity of P. betle var. nigra Crude Extract

| Microorganism | Inhibition Zone Diameter (mm) at 0.5% | Inhibition Zone Diameter (mm) at 1% |

| Streptococcus mutans | 18.2 ± 1.8 | 19.6 ± 1.9 |

| Streptococcus sanguinis | 9.9 ± 1.8 | 12.3 ± 1.1 |

| Candida albicans | 16.7 ± 0.8 | 18.1 ± 0.7 |

Synthetic Approach: N-Chlorination of Amides